![molecular formula C20H20N6O B4994143 5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine](/img/structure/B4994143.png)
5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine
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Overview
Description
5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine is a complex organic compound that features a pyrazole ring, a triazole ring, and a pyridine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, which are then coupled with a pyridine derivative under specific reaction conditions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, often under acidic or basic conditions to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)-3-phenylpyrazole
- 2-(1,2,4-Triazol-4-yl)pyridine
- 3-(1-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole
Uniqueness
5-[3-[1-(3-Methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .
Properties
IUPAC Name |
5-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-27-11-3-9-26-10-8-19(24-26)17-5-2-4-16(12-17)18-6-7-20(21-13-18)25-14-22-23-15-25/h2,4-8,10,12-15H,3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDRIBSQIMIJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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